

# Application Notes and Protocols for the Characterization of N-(Acetoacetyl)anthranilic Acid

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## Compound of Interest

Compound Name: *N-(Acetoacetyl)anthranilic acid*

CAS No.: 35354-86-0

Cat. No.: B1277847

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These comprehensive application notes provide detailed methodologies for the analytical characterization of **N-(Acetoacetyl)anthranilic acid**, a key intermediate in various synthetic processes. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis are designed to ensure accurate identification, purity assessment, and stability evaluation.

## High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a robust method for assessing the purity of **N-(Acetoacetyl)anthranilic acid** and detecting any related impurities.

## Experimental Protocol

## Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Autosampler and data acquisition software

## Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (0.1% v/v in water)
- **N-(Acetoacetyl)anthranilic acid** reference standard
- Sample for analysis

## Procedure:

- **Mobile Phase Preparation:** Prepare the mobile phase A as 0.1% formic acid in water and mobile phase B as acetonitrile. Degas both solvents before use.
- **Standard Solution Preparation:** Accurately weigh and dissolve the **N-(Acetoacetyl)anthranilic acid** reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
- **Sample Solution Preparation:** Prepare the sample solution in the same manner as the standard solution.
- **Chromatographic Conditions:**
  - Column: C18, 4.6 x 150 mm, 5 µm
  - Mobile Phase: A gradient elution can be employed for optimal separation. For example, start with a higher proportion of mobile phase A and gradually increase the proportion of

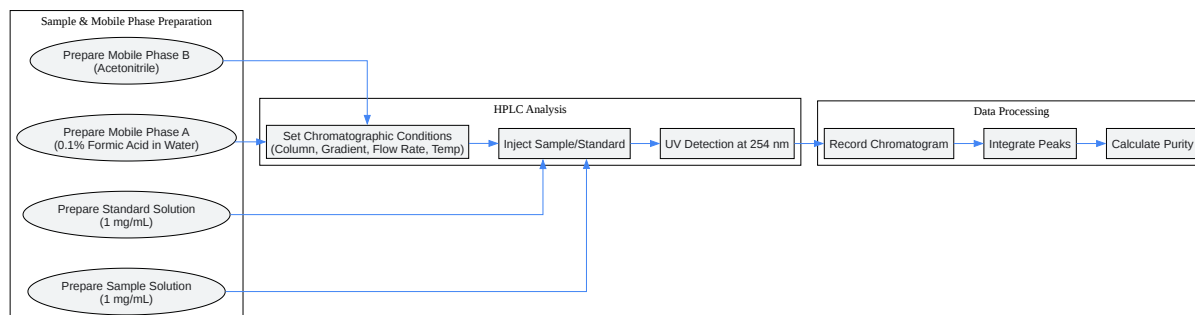
mobile phase B. A suggested starting point is 70% A and 30% B, moving to 30% A and 70% B over 15 minutes.

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.

## Data Presentation

Parameter	Value
Column	C18 (4.6 x 150 mm, 5 µm)
Mobile Phase	A: 0.1% Formic Acid in WaterB: Acetonitrile
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Retention Time	~ 5.8 min (illustrative)
Purity	> 98% (example)

Note: The retention time is illustrative and can vary depending on the specific HPLC system and exact gradient conditions.



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Caption: Workflow for HPLC Purity Analysis.

## Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to provide molecular weight confirmation and structural information about the analyte and any impurities.

### Experimental Protocol

Instrumentation:

- LC-MS system (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
- C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5  $\mu$ m particle size)

#### Reagents:

- Same as HPLC protocol.

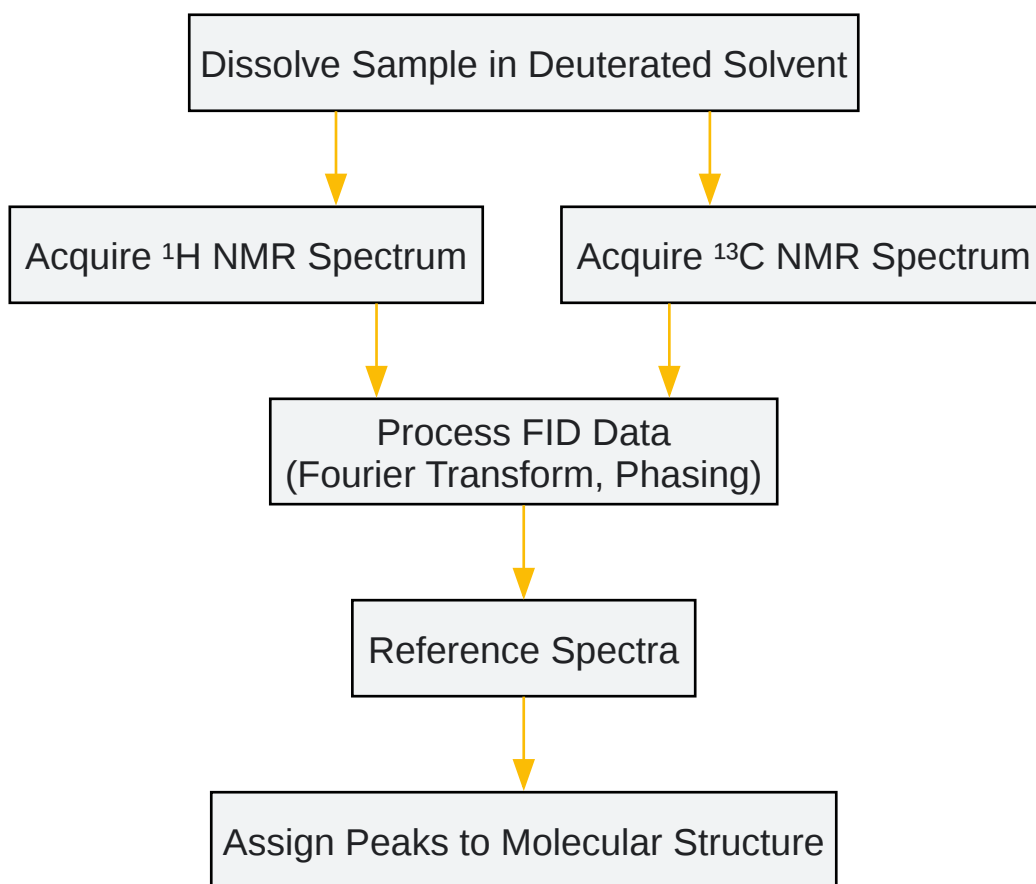
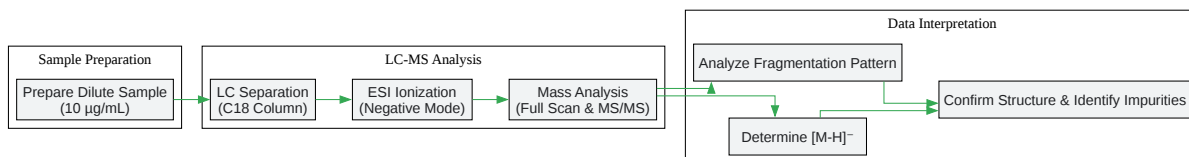
#### Procedure:

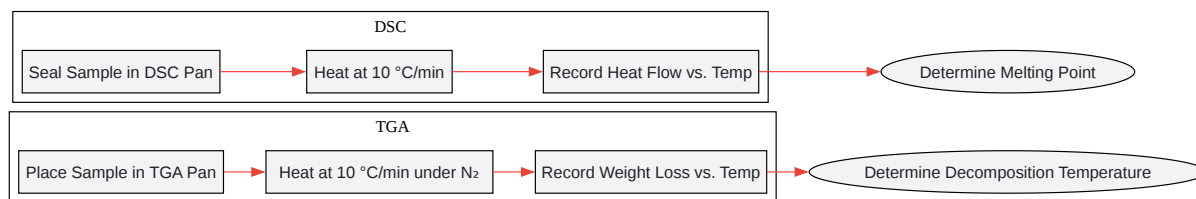
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10  $\mu$ g/mL) in the mobile phase.
- LC Conditions: Use similar chromatographic conditions as the HPLC method, adjusting the flow rate for the smaller column diameter (e.g., 0.3 mL/min).
- MS Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often suitable for acidic compounds.
  - Scan Range: m/z 50-500
  - Capillary Voltage: 3.5 kV
  - Source Temperature: 120 °C
  - Desolvation Temperature: 350 °C
  - Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) can be used to induce fragmentation and obtain structural information.
- Analysis: Acquire full scan MS data to determine the molecular weight of the parent compound and any impurities. Perform MS/MS on the parent ion to confirm its structure through fragmentation patterns.

## Data Presentation

Parameter	Value
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>4</sub>
Molecular Weight	221.21 g/mol
Ionization Mode	ESI Negative
[M-H] <sup>-</sup> (Observed)	m/z 220.06 (illustrative)
Major Fragment Ions (MS/MS)	m/z 178.05 (Loss of ketene, C <sub>2</sub> H <sub>2</sub> O) m/z 134.04 (Loss of acetoacetyl group)

Note: The observed m/z values and fragment ions are illustrative based on the expected fragmentation of the molecule.





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